Severe Hypoglycemia Risk: Glipizide Demonstrates the Lowest Rate Among Second-Generation Sulfonylureas
In a target trial emulation of 314,699 adults with type 2 diabetes and moderate cardiovascular risk, glipizide was associated with the lowest risk of severe hypoglycemia among the three major second-generation sulfonylureas. Glyburide carried a 43% higher risk of severe hypoglycemia compared with glipizide (HR 1.43, 95% CI 1.23–1.65), while glipizide demonstrated an 18% lower risk compared with glimepiride (HR 0.82, 95% CI 0.77–0.87) [1]. These findings are corroborated by an independent retrospective cohort study of Medicaid beneficiaries that ranked standardized serious hypoglycemia occurrence rates as: glyburide > glimepiride > glipizide, with adjusted hazard ratios versus metformin of 3.95 (95% CI 3.66–4.26), 3.28 (2.98–3.62), and 2.57 (2.38–2.78), respectively [2].
| Evidence Dimension | Severe hypoglycemia requiring emergency department visit or hospitalization |
|---|---|
| Target Compound Data | 1-year severe hypoglycemia rate: 0.3%; HR vs glimepiride: 0.82 (95% CI 0.77–0.87); adjusted HR vs metformin: 2.57 (95% CI 2.38–2.78) |
| Comparator Or Baseline | Glyburide: 1-year severe hypoglycemia rate 0.4%, HR vs glipizide 1.43 (1.23–1.65), adjusted HR vs metformin 3.95 (3.66–4.26); Glimepiride: 1-year rate 0.3%, adjusted HR vs metformin 3.28 (2.98–3.62) |
| Quantified Difference | Glyburide 43% higher risk vs glipizide; glipizide 18% lower risk vs glimepiride; absolute 1-year severe hypoglycemia rate for glipizide (0.3%) is numerically the lowest among sulfonylureas |
| Conditions | Target trial emulation using Optum Labs Data Warehouse and Medicare claims (2014–2022); IPTW-adjusted Cox models; retrospective cohort study of Medicaid beneficiaries across 5 US states with 180-day follow-up |
Why This Matters
For formulary and procurement decisions involving populations at elevated hypoglycemia risk—such as elderly patients, those with irregular meal intake, or those with renal impairment—glipizide offers a quantifiable, clinically meaningful safety margin over glyburide and glimepiride.
- [1] O'Brien KM, Rassen JA, Schneeweiss S, Glynn RJ, Patorno E. Comparative safety of sulfonylurea therapies on cardiovascular and severe hypoglycemia outcomes among adults with type 2 diabetes and moderate cardiovascular risk: a target trial emulation. BMJ Open Diabetes Res Care. 2026;14(1):e005646. doi:10.1136/bmjdrc-2025-005646. View Source
- [2] Leonard CE, Han X, Brensinger CM, et al. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study. Pharmacoepidemiol Drug Saf. 2018;27(1):9-18. doi:10.1002/pds.4337. PMID: 29105232. View Source
